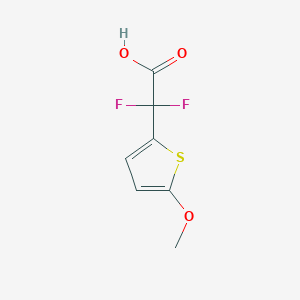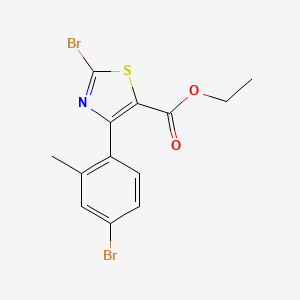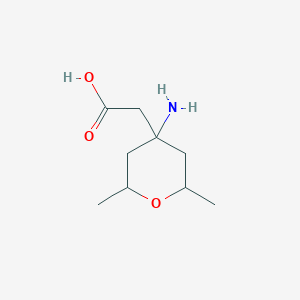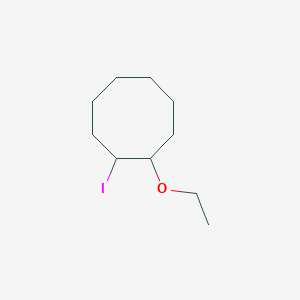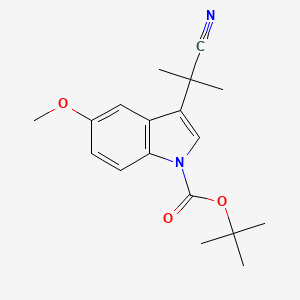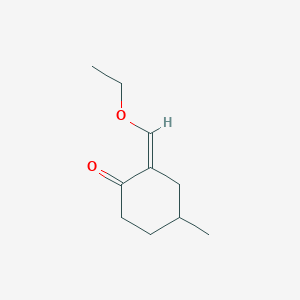![molecular formula C10H19N B13074990 6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)
6,6-Dimethyl-1-azaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-1-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . It is characterized by a unique spiro structure, where a nitrogen atom is incorporated into a nonane ring system, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of appropriate precursors under conditions that promote the formation of the spiro ring. For example, radical chemistry can be employed to achieve the desired cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The nitrogen atom in the spiro ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-1-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-1-azaspiro[3.5]nonane involves its interaction with molecular targets through its nitrogen atom. This interaction can influence various biochemical pathways, depending on the specific application. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Azaspiro[3.5]nonane: Similar spirocyclic structure but without the dimethyl substitution.
6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one: Contains an additional ketone group.
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
6,6-dimethyl-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C10H19N/c1-9(2)4-3-5-10(8-9)6-7-11-10/h11H,3-8H2,1-2H3 |
Clave InChI |
YWNOJUQQIZJYLR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C1)CCN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


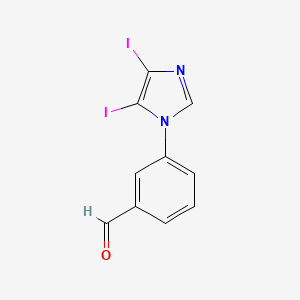
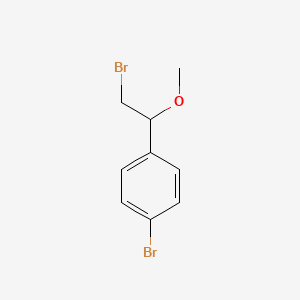

![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)
